molecular formula C12H15N3OS B13425857 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B13425857
M. Wt: 249.33 g/mol
InChI Key: SEINJMIXRXDTTE-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that combines a pyrazole ring with a thiophene moiety

Preparation Methods

The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

2-(2-methylpropyl)-5-thiophen-3-ylpyrazole-3-carboxamide

InChI

InChI=1S/C12H15N3OS/c1-8(2)6-15-11(12(13)16)5-10(14-15)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3,(H2,13,16)

InChI Key

SEINJMIXRXDTTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CSC=C2)C(=O)N

Origin of Product

United States

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